4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid
Description
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine-3-carboxylic acid derivative featuring a branched alkyl substituent (3,3-dimethylbutan-2-yl) at the 4-position of the pyrrolidine ring. This structural motif is significant in medicinal chemistry due to the pyrrolidine scaffold’s versatility in drug design, often contributing to conformational rigidity and bioavailability. For instance, asymmetric Michael addition reactions are commonly employed to synthesize pyrrolidine-3-carboxylic acid derivatives, as noted in a correction to a synthesis protocol .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(3,3-dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H21NO2/c1-7(11(2,3)4)8-5-12-6-9(8)10(13)14/h7-9,12H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
WBINHDFOOMBLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCC1C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation via Enantioselective Hydrogenation and Pyrrolidine Ring Construction
A patented method (US Patent US8344161B2) describes an enantioselective hydrogenation route to prepare pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity (>99.9% ee) and yields exceeding 99% after purification steps. This method involves:
- Starting from protected pyroglutamic acid derivatives,
- Catalytic enantioselective hydrogenation under mild conditions,
- Subsequent functional group manipulations including deprotection and alkylation.
This approach is advantageous for producing optically pure compounds without the need for extensive chromatographic separation.
Key reaction conditions and outcomes:
| Step | Conditions/Details | Yield/Outcome |
|---|---|---|
| Enantioselective hydrogenation | Moderate temperature, chiral catalyst | >99% yield, >99.9% ee purity |
| Deprotection and alkylation | Acid/base workup, alkyl halide or organometallic reagents | High purity, scalable |
| Isolation | Precipitation at isoelectric point, filtration | >99% purity |
C–H Activation and Alkylation Strategies
Recent literature (e.g., PMC7227796) reports the use of Pd-catalyzed C–H activation to functionalize pyrrolidine derivatives at the 4-position. This method allows direct installation of alkyl or aryl substituents such as the 3,3-dimethylbutan-2-yl group through:
- Initial preparation of suitably protected pyrrolidine-3-carboxylic acid intermediates,
- Palladium-catalyzed C–H activation with alkyl or aryl iodides,
- Subsequent epimerization, hydrolysis, and deprotection steps.
This strategy offers a modular route to diverse 4-substituted pyrrolidine-3-carboxylic acids.
Representative yields and steps:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C–H activation-arylation | Pd catalyst, aryl iodide, base, solvent | 36–61 |
| Epimerization and hydrolysis | NaOH in EtOH, TFA in DCM | 14–72 |
| Purification | Preparative HPLC, crystallization | High purity |
Synthesis of the 3,3-Dimethylbutan-2-yl Substituent and Coupling
The 3,3-dimethylbutan-2-yl moiety can be introduced via nucleophilic substitution or addition reactions starting from 3,3-dimethylbutan-2-one or related ketones. A common approach involves:
- Nucleophilic addition of pyrrolidine to 3,3-dimethylbutan-2-one under basic conditions (e.g., sodium hydride or potassium tert-butoxide),
- Purification by chromatography or recrystallization to isolate the secondary amine intermediate,
- Further oxidation or functional group interconversion to introduce the carboxylic acid at the 3-position of the pyrrolidine ring.
This route is supported by analogous syntheses of 3,3-dimethyl-1-(pyrrolidin-1-yl)butan-2-ol, which serve as building blocks for further elaboration.
Comparative Data Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Catalysts | Yield Range (%) | Enantiomeric Purity | Scalability | Notes |
|---|---|---|---|---|---|---|
| Enantioselective hydrogenation | Protected pyroglutamic acid | Chiral catalyst, H2 | >99 | >99.9% ee | High | Economical, high purity, mild conditions |
| Pd-catalyzed C–H activation | Pyrrolidine-3-carboxylic acid ester | Pd catalyst, aryl/alkyl iodides | 36–72 | Variable | Moderate | Modular, versatile, requires multiple steps |
| Nucleophilic addition to ketone | 3,3-Dimethylbutan-2-one, pyrrolidine | Base (NaH, t-BuOK) | Moderate | Not always chiral | Moderate | Straightforward, intermediate yields |
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrrolidine ring or the carboxylic acid group.
Scientific Research Applications
4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, enzymes, or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid with key analogs based on substituent variations, physicochemical properties, and synthetic yields.
Key Observations:
Substituent Impact on Yield and Purity :
- Bulky or electron-rich aromatic substituents (e.g., 1,3-benzodioxol-5-yl) often result in higher purity (>99%) but moderate yields (68%) due to steric hindrance during synthesis .
- Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit lower yields (45%) and purity (76%), likely due to competing side reactions .
Electronic and Steric Effects: Bromine or trifluoromethyl groups (e.g., 2-bromophenyl, 2-trifluoromethylphenyl) enhance electrophilic reactivity, making these analogs useful in cross-coupling reactions .
Synthesis Challenges :
- Asymmetric synthesis of pyrrolidine derivatives is prone to stereochemical errors, as highlighted in a corrected protocol for Michael addition-based routes .
Pharmacological and Industrial Relevance
While pharmacological data for 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid are absent in the evidence, its analogs show diverse applications:
- Halogenated Derivatives : Bromophenyl-substituted analogs (e.g., 4-(3-bromophenyl)) are intermediates in radiopharmaceuticals or PET tracer development .
- Industrial Use : Carboxylic acid derivatives like 4-[(4-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid are cataloged for industrial-scale synthesis (Parchem Chemicals) .
Q & A
Q. What synthetic strategies are commonly employed for preparing 4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization of amino acid precursors or diketones to form the pyrrolidine ring.
- Protection/deprotection steps (e.g., using tert-butoxycarbonyl (Boc) groups) to preserve stereochemistry during functionalization .
- Coupling reactions (e.g., amide bond formation with DCC) to introduce substituents like the 3,3-dimethylbutan-2-yl group . Key reagents include chiral catalysts for asymmetric synthesis and solvents like dichloromethane or DMF to optimize reaction efficiency .
Q. How is the stereochemical configuration of this compound validated experimentally?
- X-ray crystallography provides definitive confirmation of 3D structure, bond angles, and substituent orientation .
- Chiral HPLC or NMR spectroscopy (e.g., using Mosher’s acid derivatives) resolves enantiomeric purity and relative configuration .
Q. What analytical techniques are critical for characterizing its physicochemical properties?
- High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy confirm molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Thermogravimetric analysis (TGA) assesses thermal stability, while solubility studies in polar/non-polar solvents inform formulation strategies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity in asymmetric synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while low temperatures reduce racemization .
- Catalyst design : Chiral organocatalysts (e.g., proline derivatives) or transition-metal complexes improve enantioselectivity during cyclization .
- DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal conditions .
Q. What strategies resolve contradictions in binding affinity data during target validation studies?
- Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish specific binding from non-specific interactions .
- Mutagenesis studies : Identify critical residues in the target protein (e.g., enzymes) that influence ligand binding .
- Control experiments : Use structurally analogous compounds (e.g., phenyl vs. trifluoromethyl derivatives) to validate structure-activity relationships (SAR) .
Q. How does computational modeling enhance understanding of its mechanism of action?
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or ion channels .
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability and ligand-receptor interactions over time .
- Quantum mechanical calculations (e.g., DFT) evaluate electronic effects of substituents (e.g., electron-withdrawing groups) on reactivity .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reaction systems improve reproducibility and reduce byproducts in multi-step syntheses .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in situ FT-IR) ensures consistent intermediate quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
